molecular formula C6H14O2 B13821648 (2~{S},5~{R})-hexane-2,5-diol

(2~{S},5~{R})-hexane-2,5-diol

Cat. No.: B13821648
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-OLQVQODUSA-N
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Description

(2~{S},5~{R})-Hexane-2,5-diol is a chiral diol with two hydroxyl groups located at the second and fifth positions of a hexane chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2~{S},5~{R})-hexane-2,5-diol typically involves stereoselective reduction of corresponding diketones or diesters. One common method is the reduction of (2~{S},5~{R})-hexane-2,5-dione using sodium borohydride (NaBH4) in methanol at room temperature. The reaction proceeds with high stereoselectivity, yielding the desired diol in good yield.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of hexane-2,5-dione using a chiral catalyst to ensure the correct stereochemistry. This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2~{S},5~{R})-Hexane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: Hexane-2,5-dione or hexane-2,5-dicarboxylic acid.

    Reduction: Hexane.

    Substitution: 2,5-dihalohexane.

Scientific Research Applications

(2~{S},5~{R})-Hexane-2,5-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2~{S},5~{R})-hexane-2,5-diol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce enantioselectivity in reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • (2~{R},5~{S})-Hexane-2,5-diol
  • (2~{S},5~{S})-Hexane-2,5-diol
  • (2~{R},5~{R})-Hexane-2,5-diol

Comparison: (2~{S},5~{R})-Hexane-2,5-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, it may exhibit different physical properties, such as melting point and solubility, and different biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R,5S)-hexane-2,5-diol

InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6+

InChI Key

OHMBHFSEKCCCBW-OLQVQODUSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)O)O

Canonical SMILES

CC(CCC(C)O)O

Origin of Product

United States

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